2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is of significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .
Scientific Research Applications
2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its DNA intercalation properties, it is being investigated for its anticancer activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells . This compound upregulates pro-apoptotic proteins like Bcl-2-associated X protein and caspase-3 and -9, while downregulating pro-oncogenic proteins such as Bcl-2 .
Comparison with Similar Compounds
Similar compounds to 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but may have different substituents.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, which can enhance its biological activity.
[1,2,4]Triazino[4,3-a]quinoxalines: These compounds have a similar triazoloquinoxaline core but with additional nitrogen atoms in the ring.
The uniqueness of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
90042-29-8 |
---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2,5-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-13-7-5-3-4-6-8(7)15-9(10(13)16)12-14(2)11(15)17/h3-6H,1-2H3 |
InChI Key |
QZOANVNKVDBQBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N3C(=NN(C3=O)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.